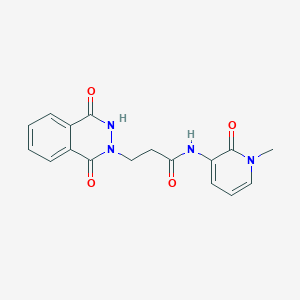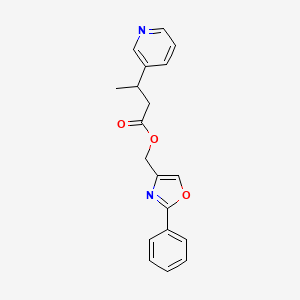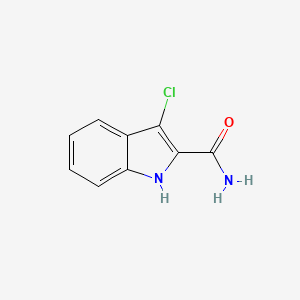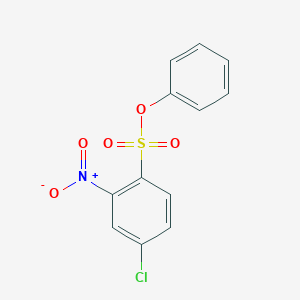![molecular formula C9H11N5O2 B7574541 2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
2-[(9-Ethylpurin-6-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(9-Ethylpurin-6-yl)amino]acetic acid, also known as 6-Ethyl-2-(9H-purin-6-ylamino)acetic acid (EPA), is a purine derivative that has gained considerable attention due to its potential therapeutic applications. EPA is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides.
Mecanismo De Acción
EPA exerts its pharmacological effects through the inhibition of IMPDH, an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, EPA reduces the intracellular levels of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms underlying its antiproliferative effects. Moreover, EPA has been found to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. Additionally, EPA has been shown to inhibit the activity of viral polymerases, thereby preventing viral replication. Furthermore, EPA has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EPA is its potent and selective inhibition of IMPDH, which makes it a promising candidate for the development of new therapeutics. Moreover, EPA has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound for preclinical studies. However, one of the limitations of EPA is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on EPA. Firstly, further studies are needed to elucidate the molecular mechanisms underlying its antiproliferative and antiviral effects. Secondly, the development of more potent and selective IMPDH inhibitors based on the structure of EPA may lead to the discovery of new therapeutics for cancer and viral infections. Thirdly, the use of EPA in combination with other chemotherapeutic agents may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of new formulations of EPA with improved solubility and bioavailability may enhance its pharmacokinetic properties and clinical utility.
Métodos De Síntesis
EPA can be synthesized through a multi-step process starting from 6-chloropurine. The first step involves the reaction of 6-chloropurine with ethyl glycinate hydrochloride to form 6-ethylpurine-2,8-dione. This intermediate is then reacted with ammonia to obtain 2-(9-ethylpurin-6-yl)hydrazinecarboxamide. Finally, the reaction of this intermediate with chloroacetic acid yields EPA.
Aplicaciones Científicas De Investigación
EPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. EPA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, EPA has been found to inhibit the replication of several viruses, including human cytomegalovirus and hepatitis C virus. Additionally, EPA has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
2-[(9-ethylpurin-6-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-14-5-13-7-8(10-3-6(15)16)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H,15,16)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRPYERWQCWNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9-Ethylpurin-6-yl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)

![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)



![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)

![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)